molecular formula C7H14O3 B2967351 Acetic acid, 2-(2,2-dimethylpropoxy)- CAS No. 83474-75-3

Acetic acid, 2-(2,2-dimethylpropoxy)-

Cat. No.: B2967351
CAS No.: 83474-75-3
M. Wt: 146.186
InChI Key: IEEKRYXTFPIDEZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(2,2-dimethylpropoxy)-, typically involves the reaction of 2,2-dimethylpropanol with acetic anhydride or acetyl chloride under acidic or basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,2-dimethylpropanol is replaced by an acetyl group, forming the desired product.

Industrial Production Methods

Industrial production methods for acetic acid, 2-(2,2-dimethylpropoxy)-, may involve continuous flow reactors to optimize yield and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and selectivity. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(2,2-dimethylpropoxy)-, can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the 2-(2,2-dimethylpropoxy) group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid, 2-(2,2-dimethylpropoxy)-, has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 2-(2,2-dimethylpropyl)-: Similar structure but with a different alkyl group.

    Acetic acid, 2-(2,2-dimethylbutoxy)-: Another derivative with a longer alkyl chain.

    Acetic acid, 2-(2,2-dimethylpentoxy)-: Features an even longer alkyl chain compared to the previous compounds.

Uniqueness

Acetic acid, 2-(2,2-dimethylpropoxy)-, is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-(2,2-dimethylpropoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2,3)5-10-4-6(8)9/h4-5H2,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEEKRYXTFPIDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

NaH (40% oil dispersion, 432 mg) was added to a solution of 2,2-dimethylpropan-1-ol (0.319 ml) in THF (15 ml) at 0° C. After stirring for 5 min, 2-bromoacetic acid (500 mg) was added. The mixture was refluxed under Ar atmosphere for 2 h. The mixture was quenched with water, washed with EtOAc, acidified with 1 M HCl (11 ml) and extracted with EtOAc. The organic layer was separated, dried over MgSO4 and concentrated in vacuo to give the title compound (490 mg) as a pale pink oil.
Name
Quantity
432 mg
Type
reactant
Reaction Step One
Quantity
0.319 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two

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